

Application Notes: Synthesis of Monosubstituted Guanidines using **Amino(imino)methanesulfonic Acid**

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Compound of Interest

Compound Name: *Amino(imino)methanesulfonic acid*

Cat. No.: B133324

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a critical pharmacophore in numerous biologically active molecules and pharmaceuticals due to its ability to form strong, charge-assisted hydrogen bonds. The synthesis of monosubstituted guanidines from primary amines is a fundamental transformation in medicinal chemistry and drug development. **Amino(imino)methanesulfonic acid** (AIMSA) has emerged as a convenient and efficient reagent for this purpose, offering a direct pathway to guanidinylation under mild conditions.

Principle of the Method

Amino(imino)methanesulfonic acid serves as an electrophilic guanidinylating agent. The reaction proceeds via nucleophilic attack of a primary amine on the electrophilic carbon atom of AIMSA. This is followed by the departure of the stable sulfonic acid leaving group, resulting in the formation of the corresponding monosubstituted guanidine, typically as a salt. The reaction is generally clean and proceeds at room temperature.^[1]

Advantages of Using **Amino(imino)methanesulfonic Acid**

Compared to other guanidinylation reagents, AIMS A offers several advantages:

- Mild Reaction Conditions: The reaction can be carried out at room temperature (20°C), which is beneficial for substrates with sensitive functional groups.[1]
- Direct Guanidinylation: It allows for the direct conversion of primary amines to guanidines, avoiding multi-step synthetic sequences that often involve protection and deprotection steps. [2][3]
- Crystalline and Stable Reagent: AIMS A is a crystalline solid, making it easy to handle and store.
- Good Yields: The method provides moderate to high yields for a variety of primary amines.

Applications in Drug Development and Peptide Chemistry

The synthesis of monosubstituted guanidines is pivotal in the development of peptidomimetics and other small molecule therapeutics. The guanidinium moiety, for instance, is the key functional group in the amino acid arginine and is involved in crucial biological recognition processes. This method can be applied to:

- Modification of Peptides: Introduction of a guanidinium group can enhance the binding affinity and biological activity of peptides.[4]
- Synthesis of Arginine Analogs: The conversion of amino acids to their corresponding guanidino acids is a key application, enabling the synthesis of arginine mimetics.[5]
- Lead Optimization: Rapidly generating libraries of monosubstituted guanidines from a diverse set of primary amines for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Monosubstituted Guanidines from Primary Amines

This protocol is based on the method described by Kim, Lin, and Mosher for the guanidinylation of primary amines using **amino(imino)methanesulfonic acid**.^[1]

Materials:

- **Amino(imino)methanesulfonic acid** (AIMSA)
- Primary amine
- Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
- Anhydrous diethyl ether or other suitable organic solvent for washing
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Appropriate solvents for recrystallization (e.g., ethanol, methanol/ether)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable amount of water or an aqueous solvent system.
- Addition of AIMSA: To the stirred solution of the amine, add **amino(imino)methanesulfonic acid** (1.0 to 1.2 equivalents) portion-wise at room temperature (20°C).
- Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting amine. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
- Work-up:
 - Once the reaction is complete, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide to a pH of approximately 10-11.
 - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove any unreacted starting materials or non-polar impurities.

- The aqueous layer containing the guanidine product can be concentrated under reduced pressure.
- Purification: The resulting crude guanidine salt is typically a solid and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, methanol/diethyl ether). The choice of solvent will depend on the solubility and crystallinity of the specific guanidine salt.
- Characterization: The purified monosubstituted guanidine can be characterized by standard analytical techniques such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and melting point analysis.

Protocol 2: Synthesis of Amino(imino)methanesulfonic Acid (AIMSA)

This protocol is based on the peracetic acid oxidation of thiourea.[\[5\]](#)

Materials:

- Thiourea
- Peracetic acid (typically available as a solution in acetic acid)
- Ice bath
- Diethyl ether or other suitable solvent for washing

Procedure:

- Reaction Setup: In a flask equipped with a magnetic stir bar and placed in an ice bath, suspend thiourea (1.0 equivalent) in a suitable solvent like water or a mixture of acetic acid and water.
- Oxidation: Slowly add a solution of peracetic acid (approximately 2.0-2.5 equivalents) to the stirred suspension of thiourea, maintaining the temperature below 10°C using the ice bath. Caution: Peracetic acid is a strong oxidizing agent and should be handled with care.

- Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at a low temperature, then let it warm to room temperature and stir for several more hours or until the reaction is complete (monitored by TLC or the disappearance of thiourea).
- Isolation of Product: The product, **amino(imino)methanesulfonic acid**, often precipitates from the reaction mixture as a white solid.
- Purification: Collect the solid by filtration, wash it with cold diethyl ether to remove acetic acid and other impurities, and then dry it under vacuum. The purity can be checked by melting point and spectroscopic methods.

Data Presentation

The following table summarizes representative yields for the synthesis of monosubstituted guanidines from various primary amines using **amino(imino)methanesulfonic acid**, as adapted from the literature.

Entry	Primary Amine	Product	Yield (%)
1	Benzylamine	Benzylguanidine	85
2	n-Butylamine	n-Butylguanidine	78
3	Cyclohexylamine	Cyclohexylguanidine	82
4	Aniline	Phenylguanidine	65
5	Glycine ethyl ester	N- (Ethoxycarbonylmethyl) guanidine	75

Note: Yields are illustrative and may vary based on reaction scale and purification methods.

Visualizations

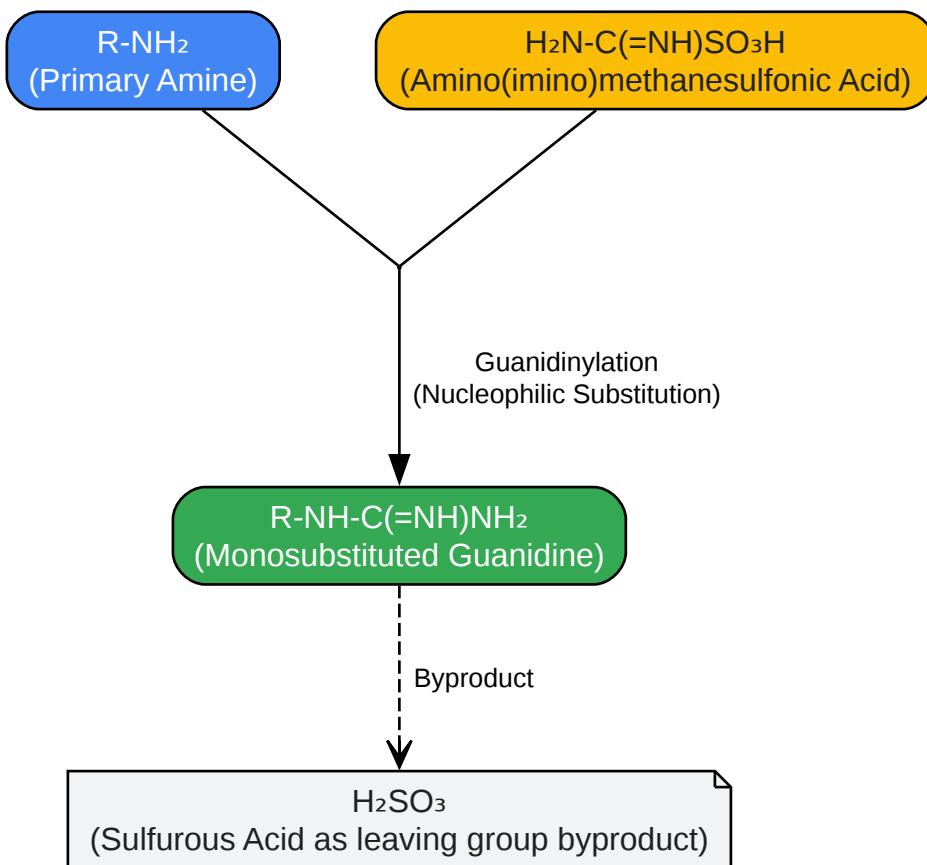
Experimental Workflow for Guanidine Synthesis



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Caption: Workflow for the synthesis of monosubstituted guanidines.

Logical Relationship of Reagents and Products



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Caption: Reagents and products in the guanidinylation reaction.

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